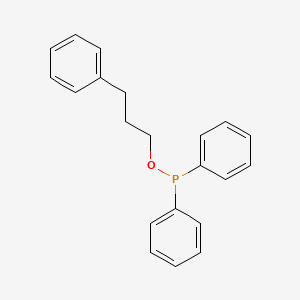
Phosphinous acid, diphenyl-, 3-phenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is a chemical compound with the molecular formula C21H21OP It is known for its unique structure, which includes a phosphinous acid group bonded to a diphenyl group and a 3-phenylpropyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinous acid, diphenyl-, 3-phenylpropyl ester typically involves the reaction of diphenylphosphine with 3-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinous acid, diphenyl-, 3-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphinous acid, diphenyl-, 3-phenylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphinous acid, diphenyl-, 3-phenylpropyl ester involves its interaction with molecular targets through its phosphinous acid group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The pathways involved in its action are dependent on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinous acid, diphenyl-, 1,1-dimethyl-3-phenylpropyl ester
- Phosphinous acid, diphenyl-, 2-phenylethyl ester
- Phosphinous acid, diphenyl-, benzyl ester
Uniqueness
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for unique interactions and applications, particularly in the formation of specialized ligands and catalysts.
Propiedades
Número CAS |
174303-95-8 |
|---|---|
Fórmula molecular |
C21H21OP |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
diphenyl(3-phenylpropoxy)phosphane |
InChI |
InChI=1S/C21H21OP/c1-4-11-19(12-5-1)13-10-18-22-23(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17H,10,13,18H2 |
Clave InChI |
FEPFIHXTODNQDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


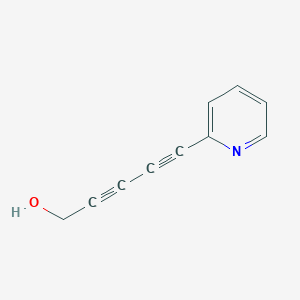
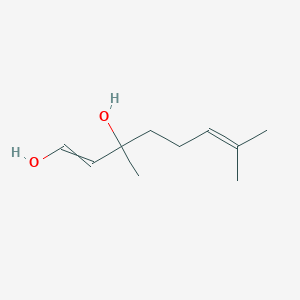
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
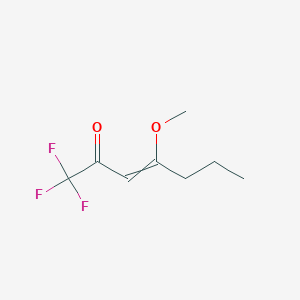
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
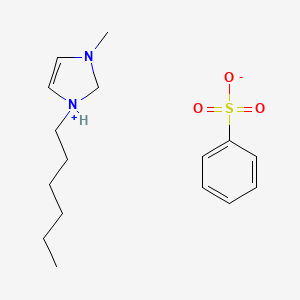
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
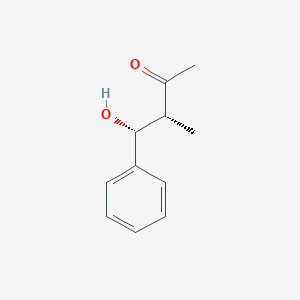

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
